molecular formula C13H11F3N4S B13729750 2-Thioureido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine

2-Thioureido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13729750
M. Wt: 312.32 g/mol
InChI Key: AFLSWDXXPFNQQW-UHFFFAOYSA-N
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Description

2-Thioureido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioureido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with thiourea and a trifluoromethylating agent. The reaction conditions may include:

    Solvent: Common solvents like ethanol, methanol, or acetonitrile.

    Temperature: Reactions are often carried out at elevated temperatures, typically between 50-100°C.

    Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Thioureido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, acetonitrile.

    Catalysts: Acids or bases.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May have potential as a biochemical probe or inhibitor.

    Medicine: Could be explored for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Thioureido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Thioureido-4-(trifluoromethyl)pyrimidine: Lacks the m-tolyl group.

    6-(m-Tolyl)-4-(trifluoromethyl)pyrimidine: Lacks the thioureido group.

    2-Thioureido-6-(m-tolyl)pyrimidine: Lacks the trifluoromethyl group.

Uniqueness

2-Thioureido-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups: thioureido, m-tolyl, and trifluoromethyl. This combination of groups may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11F3N4S

Molecular Weight

312.32 g/mol

IUPAC Name

[4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea

InChI

InChI=1S/C13H11F3N4S/c1-7-3-2-4-8(5-7)9-6-10(13(14,15)16)19-12(18-9)20-11(17)21/h2-6H,1H3,(H3,17,18,19,20,21)

InChI Key

AFLSWDXXPFNQQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F

Origin of Product

United States

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